molecular formula C21H20N2O3S B2403731 N-(furan-3-ylmethyl)-6-methoxy-N-(2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide CAS No. 1797649-83-2

N-(furan-3-ylmethyl)-6-methoxy-N-(2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide

Cat. No.: B2403731
CAS No.: 1797649-83-2
M. Wt: 380.46
InChI Key: XDFBMMZEXVFSJD-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-6-methoxy-N-(2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide is a complex organic compound featuring a furan ring, a thiophene ring, and an indole core

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its interactions with biological macromolecules, such as enzymes and receptors.

  • Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

  • Industry: Employed in the development of new materials and chemical processes.

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity, or investigating its physical and chemical properties in more detail .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The furan and thiophene rings can be introduced through subsequent reactions, such as nucleophilic substitution or cross-coupling reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis can also be employed to reduce reaction times and improve yields.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Comparison with Similar Compounds

  • N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).

  • N-(furan-2-ylmethyl)-3-phenoxy-propionamide: Known for its antibacterial properties.

  • N-(furan-2-ylmethyl)-3,5-dinitro-N-p-tolyl-benzamide: Studied for its anti-inflammatory effects.

This compound represents a promising area of research with potential applications across various scientific fields. Further studies are needed to fully understand its properties and optimize its use in practical applications.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-6-methoxy-N-(2-thiophen-2-ylethyl)-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-25-17-5-4-16-11-20(22-19(16)12-17)21(24)23(13-15-7-9-26-14-15)8-6-18-3-2-10-27-18/h2-5,7,9-12,14,22H,6,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFBMMZEXVFSJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N(CCC3=CC=CS3)CC4=COC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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